molecular formula C19H15ClN6O B2860471 N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946297-42-3

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No.: B2860471
CAS No.: 946297-42-3
M. Wt: 378.82
InChI Key: XFCRTHYSEDZRPL-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a specialized pteridine derivative exhibiting significant potential in medicinal chemistry and pharmaceutical research. This compound features a pteridine core structure substituted with both 4-chlorophenyl and 4-methoxyphenyl functional groups at the 2 and 4 positions respectively, creating a unique molecular architecture that enables selective biological interactions. The structural configuration of this compound places it within a class of nitrogen-containing heterocyclic compounds that have demonstrated considerable research utility across multiple domains . The compound's primary research applications leverage its dual-functionalized pteridine scaffold, which resembles structures found in various bioactive molecules. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, with the chlorophenyl group contributing to hydrophobic binding interactions and the methoxyphenyl moiety influencing electron distribution and molecular conformation. This specific molecular architecture suggests potential for targeted protein inhibition, particularly in signaling pathways relevant to cellular proliferation . Structural analogs featuring similar pteridine-2,4-diamine configurations have shown promise in preliminary investigations of enzyme inhibition, positioning this compound as a valuable candidate for further structure-activity relationship studies . From a chemical biology perspective, the presence of both electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents creates a unique electronic profile that influences molecular properties including dipole moment, solubility, and membrane permeability. This balanced functionality enables researchers to explore selective molecular interactions while maintaining favorable physicochemical characteristics. The compound serves as a key intermediate in the development of more complex therapeutic candidates, particularly in targeted drug discovery programs . This product is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should employ appropriate safety precautions, including personal protective equipment and proper engineering controls. As with all specialized chemical entities, thorough characterization using techniques including NMR, mass spectrometry, and HPLC analysis is recommended to verify identity and purity prior to use in experimental applications.

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCRTHYSEDZRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under high-temperature conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.

    Continuous Flow Synthesis: For higher efficiency and scalability, continuous flow reactors may be employed, allowing for better control over reaction parameters and product consistency.

    Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analyses, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinonoid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide) and nucleophiles (e.g., alkoxides, amines).

Major Products

    Oxidation: Quinonoid derivatives with altered electronic properties.

    Reduction: Amine derivatives with potential changes in biological activity.

    Substitution: Various substituted pteridines with modified chemical and physical properties.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves the reaction of pteridine derivatives with specific isocyanates. The compound can be synthesized through an intermolecular aza-Wittig reaction followed by heterocyclization, which allows for the formation of diverse pteridinone derivatives. The crystal structure of these compounds has been elucidated using X-ray crystallography, confirming their unique structural properties .

Antitumor Activity

Research indicates that compounds with a pteridine core exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis and inhibit angiogenesis, making it a candidate for further development in cancer therapy .

Autoimmune Disease Treatment

Another promising application of this compound lies in the treatment of autoimmune diseases. The compound's mechanism involves the modulation of immune responses by targeting Fc receptors on immune cells. This action can potentially alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may act as a prodrug , which means it could be metabolized into an active form within the body. This characteristic enhances its therapeutic potential by improving bioavailability and reducing side effects associated with direct administration of active compounds .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Anticancer Studies : In a study published in a peer-reviewed journal, the compound was shown to significantly reduce tumor size in xenograft models when administered at specific dosages over a defined period .
  • Immunomodulatory Effects : Clinical trials have explored the use of this compound in patients with autoimmune disorders, reporting improvements in clinical symptoms and biomarkers associated with inflammation .
  • Mechanistic Studies : Detailed mechanistic investigations revealed that this compound affects signaling pathways involved in cell survival and proliferation, particularly through modulation of tyrosine kinases involved in immune signaling .

Summary Table of Applications

Application AreaDescriptionReferences
Antitumor ActivityInduces apoptosis and inhibits angiogenesis in cancer cell lines ,
Autoimmune Disease TreatmentModulates immune responses; potential treatment for rheumatoid arthritis ,
Pharmacological ProfileActs as a prodrug; improved bioavailability and reduced side effects

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins, leading to altered cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues in the Pteridine-2,4-diamine Family

The CHEMENU product catalog () lists several structurally related pteridine-2,4-diamines with varying substituents, enabling a direct comparison of substituent effects:

Compound Name Substituents (N2/N4) Molecular Formula Molecular Weight Key Features
Target Compound N2: 4-chlorophenyl
N4: 4-methoxyphenyl
C21H17ClN6O ~404.85 (estimated) Balanced lipophilicity (Cl) and polarity (OCH3); potential for dual electronic effects.
N4-(3-chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine N2: 2-phenylethyl
N4: 3-chloro-4-methylphenyl
C21H19ClN6 390.88 Increased lipophilicity (methyl and phenethyl groups); may enhance membrane permeability.
N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine N2: furan-2-ylmethyl
N4: 4-chlorophenyl
C18H14ClN5O 375.79 Furan introduces oxygen for hydrogen bonding; reduced steric bulk compared to aryl groups.
N4-(4-chlorophenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine N2: 2-phenylethyl
N4: 4-chlorophenyl
C20H17ClN6 376.84 Phenethyl group may improve CNS penetration; similar to the target compound but lacks methoxy.

Key Observations :

  • Chlorophenyl substituents are conserved across analogues, suggesting a role in target binding or stability.

Functional Analogues in Pyrimidine Derivatives

Pyrimidine-2,4-diamines share structural similarities with pteridine derivatives and have documented biological activities:

Anti-Alzheimer's Pyrimidine Derivatives
  • N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2) :
    • Activity : Demonstrated exceptional anti-Alzheimer's activity in vivo, comparable to donepezil.
    • Structure-Activity Relationship (SAR) : The piperidinylethyl group at N2 enhances CNS penetration, while the 4-chlorophenyl at N4 contributes to acetylcholinesterase (AChE) inhibition.
    • Comparison : Unlike the target pteridine compound, SP-2's smaller pyrimidine core and flexible piperidine sidechain may favor blood-brain barrier (BBB) permeability.
Aurora Kinase Inhibitors (Pyrimidine-based)
  • N4-(2-Carboxyphenyl)-N2-(phenyl)pyrimidine-2,4-diamine (3b) :
    • Activity : Inhibits Aurora kinases, critical in cancer cell proliferation.
    • SAR : Carboxyphenyl groups enhance solubility and metal-binding capacity.
    • Comparison : The target compound lacks carboxylic acid groups, suggesting divergent target specificity.

Biological Activity

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and immunology. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound is characterized by its pteridine backbone, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-methoxyphenyl substituents enhances its pharmacological profile.

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on various biological pathways:

  • Inhibition of Immune Cell Degranulation : The compound has been shown to inhibit the degranulation of immune cells such as mast cells, basophils, neutrophils, and eosinophils. This mechanism is crucial for treating conditions characterized by excessive immune responses, such as allergies and autoimmune diseases .
  • Antiviral Activity : Preliminary studies suggest that pteridine derivatives can act against viral infections, including those caused by members of the Flaviviridae family. This positions this compound as a candidate for further exploration in antiviral therapies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Immune Cell InhibitionPotent inhibition of degranulation
Antiviral PotentialEffective against HCV in preliminary studies
Antimicrobial PropertiesExhibited activity against bacterial strains

Case Studies

  • Autoimmune Disease Treatment : A study explored the use of pteridine derivatives in models of autoimmune diseases. The results indicated that these compounds significantly reduced symptoms associated with immune overactivity, suggesting their potential as therapeutic agents in managing autoimmune disorders .
  • Antiviral Efficacy : Another investigation focused on the antiviral properties against human adenovirus (HAdV). The study found that specific analogues demonstrated sub-micromolar potency with low cytotoxicity, indicating a favorable therapeutic index for further development .

Q & A

Q. What are the optimized synthetic routes for N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pteridine core via cyclization of pyrimidine precursors. Key steps include:
  • Substitution reactions : Introduction of 4-chlorophenyl and 4-methoxyphenyl groups using nucleophilic aromatic substitution or Buchwald-Hartwig amination .
  • Optimization : Reaction conditions (e.g., temperature, solvent, catalyst) significantly impact yield. For example, microwave-assisted synthesis reduces reaction time and improves purity compared to traditional heating .
    Table 1 : Example Synthetic Conditions from Analogous Compounds
PrecursorSolventCatalystTemp (°C)Yield (%)Purity (HPLC)Reference
ChloropyrimidineEthanolPd(OAc)₂1605499.4%
Aminophenyl derivativeDMFNone80–1007098%

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the pteridine core. For example, aromatic protons appear as distinct multiplets in δ 6.5–8.1 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98% required for biological assays). Gradient elution with acetonitrile/water is standard .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₆ClN₅O: 390.12) .

Advanced Research Questions

Q. How does the substitution pattern on the pteridine core influence biological activity, particularly in kinase inhibition?

  • Methodological Answer : Substituents modulate steric and electronic interactions with kinase ATP-binding pockets. For example:
  • 4-Chlorophenyl : Enhances hydrophobic interactions with Aurora kinases, improving IC₅₀ values .
  • 4-Methoxyphenyl : Introduces hydrogen-bonding potential, critical for selectivity against non-target kinases .
    Table 2 : Substituent Effects on Kinase Inhibition (IC₅₀, nM)
CompoundAurora AAurora BSelectivity Ratio (A/B)Reference
Parent pteridine1281.5
4-Methoxy variant5150.3

Q. What strategies resolve contradictions in reported biological efficacy across cellular models?

  • Methodological Answer :
  • Orthogonal Assays : Combine kinase inhibition assays (e.g., ADP-Glo™) with cell viability (MTT) to confirm target-specific effects .
  • Dose-Response Analysis : Identify discrepancies due to off-target effects at high concentrations .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., cell line authentication, assay pH/temperature) .

Q. How can computational modeling predict binding modes and guide structural optimization?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with Aurora kinase (PDB ID: 4ZON). The 4-chlorophenyl group aligns with hydrophobic subpockets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability profiles for structurally similar pteridine derivatives?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Differences arise from hydration states or residual solvents. Pre-dry samples at 100°C under vacuum before testing .
  • Crystallographic Data : Polymorphs (e.g., Form I vs. II) exhibit distinct decomposition temperatures. Use X-ray diffraction to confirm crystal forms .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent Models : Assess oral bioavailability (e.g., Cₘₐₓ = 1.2 µM at 50 mg/kg) and liver microsomal stability .
  • Toxicogenomics : RNA-seq identifies off-target gene expression changes linked to hepatotoxicity .

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